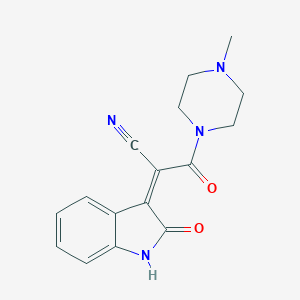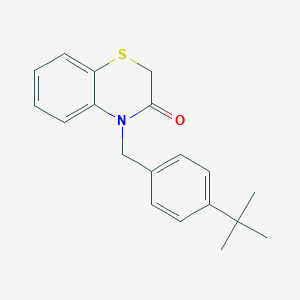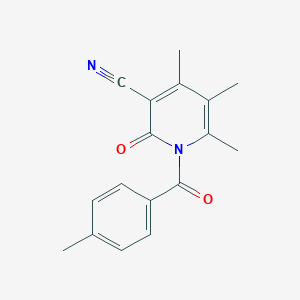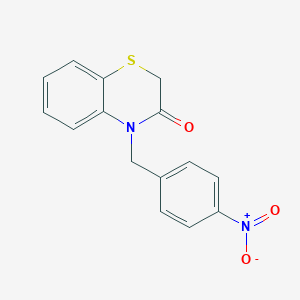
3-(4-Methylpiperazin-1-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylpiperazin-1-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile is a complex organic compound that features a piperazine ring, an indole moiety, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Formation of the Nitrile Group: The nitrile group can be introduced through cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The piperazine ring may undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry,
Eigenschaften
Molekularformel |
C16H16N4O2 |
|---|---|
Molekulargewicht |
296.32g/mol |
IUPAC-Name |
(2Z)-3-(4-methylpiperazin-1-yl)-3-oxo-2-(2-oxo-1H-indol-3-ylidene)propanenitrile |
InChI |
InChI=1S/C16H16N4O2/c1-19-6-8-20(9-7-19)16(22)12(10-17)14-11-4-2-3-5-13(11)18-15(14)21/h2-5H,6-9H2,1H3,(H,18,21)/b14-12- |
InChI-Schlüssel |
OETQQIZSRQMWBP-OWBHPGMISA-N |
SMILES |
CN1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3NC2=O)C#N |
Isomerische SMILES |
CN1CCN(CC1)C(=O)/C(=C\2/C3=CC=CC=C3NC2=O)/C#N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3NC2=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-[(4-fluorophenyl)sulfanyl]ethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B427985.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-2-(trichloromethyl)-4(3H)-quinazolinone](/img/structure/B427986.png)
![3-[2-(2-pyridinylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B427987.png)

![3-[2-(4-pyridinylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B427992.png)


![3-[(2,6-dichlorobenzyl)oxy]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B427996.png)
![1-(4-chlorobenzyl)-5,7-dimethyl[1,8]naphthyridin-2(1H)-one](/img/structure/B427998.png)
![2-(2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetonitrile](/img/structure/B428000.png)
![methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate](/img/structure/B428001.png)
![2-(3-Fluoro-benzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B428002.png)

